An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-methyl-1H-indole
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Bromo-4-methyl-1H-indole, a significant heterocyclic compound utilized in medicinal chemistry and organic synthesis. This document collates available data on its physical and spectral characteristics, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.
Core Chemical and Physical Properties
7-Bromo-4-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds, making its halogenated and alkylated analogues valuable intermediates in drug discovery.[1][2] The strategic placement of the bromo and methyl groups on the indole ring influences its electronic properties and steric hindrance, thereby affecting its reactivity and potential biological interactions.
Table 1: Chemical Identifiers and Physical Properties of 7-Bromo-4-methyl-1H-indole
| Property | Value | Source |
| IUPAC Name | 7-Bromo-4-methyl-1H-indole | N/A |
| CAS Number | 165669-07-8 | [3] |
| Molecular Formula | C₉H₈BrN | [3] |
| Molecular Weight | 210.07 g/mol | [3] |
| Appearance | No data available (likely a solid) | [3] |
| Solubility | No data available | [3] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [3] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following table summarizes the reported ¹H and ¹³C NMR data for a closely related isomer, 7-Bromo-3-methyl-1H-indole. The chemical shifts provide a reference for the expected resonances of 7-Bromo-4-methyl-1H-indole.
Table 2: NMR Spectroscopic Data for 7-Bromo-3-methyl-1H-indole in CDCl₃ [4]
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ 8.06 (s, 1H) | δ 135.07 |
| δ 7.55 (d, J = 7.9 Hz, 1H) | δ 129.64 |
| δ 7.37 (d, J = 7.6 Hz, 1H) | δ 124.31 |
| δ 7.08 – 6.97 (m, 2H) | δ 122.33 |
| δ 2.35 (d, J = 1.0 Hz, 3H) | δ 120.42 |
| δ 118.23 | |
| δ 113.13 | |
| δ 104.75 | |
| δ 9.97 |
Note: This data is for the 3-methyl isomer and serves as an illustrative example.[4]
2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For 7-Bromo-4-methyl-1H-indole, the molecular ion peak would be expected to show a characteristic isotopic pattern for a single bromine atom (approximately a 1:1 ratio for M and M+2).
Table 3: Predicted Mass Spectrometry Fragmentation for 7-Bromo-4-methyl-1H-indole
| Ion | m/z (Calculated) | Proposed Fragment | Expected Relative Abundance | Notes |
| [M]⁺ | 209/211 | Molecular Ion | Medium | Isotopic pattern for one bromine atom will be observed. |
| [M-CH₃]⁺ | 194/196 | Loss of a methyl radical | Low | |
| [M-Br]⁺ | 130 | Loss of a bromine radical | Medium to High |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and analysis of bromo-methyl-indole derivatives.
3.1. Synthesis of 5-Bromo-7-methylindole (A Representative Protocol)
This protocol describes a three-step synthesis of 5-bromo-7-methylindole from 4-bromo-2-methylaniline, illustrating a common synthetic strategy for this class of compounds.[5]
Step 1: Iodination of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline in acetonitrile in a three-neck flask at room temperature.
-
Add iodine (I₂) in portions while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Add water and stir for 1 hour.
-
Filter the precipitate, wash with water, and dry to obtain 4-bromo-2-iodo-6-methylaniline.[5]
Step 2: Sonogashira Coupling
-
To a solution of 4-bromo-2-iodo-6-methylaniline in a suitable solvent, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine).[5]
-
Slowly add trimethylsilylacetylene dropwise at room temperature under an inert atmosphere.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.[5]
Step 3: Ring Closure Reaction
-
Dissolve the product from the previous step in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and heat the reaction mixture (e.g., to 60°C) for 2 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., methyl tert-butyl ether).
-
Wash the organic layer with an aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-7-methylindole.[5]
3.2. General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
This protocol provides a general method for acquiring the mass spectrum of a small organic molecule like 7-Bromo-4-methyl-1H-indole.[6]
-
Sample Preparation:
-
Instrument Setup:
-
Set the mass spectrometer to positive or negative ion detection mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range.
-
Visualized Workflows and Pathways
4.1. General Workflow for Chemical Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like 7-Bromo-4-methyl-1H-indole.
Caption: General workflow for chemical synthesis and characterization.
4.2. Representative Synthetic Pathway: Bartoli Indole Synthesis
The Bartoli indole synthesis is a common method for preparing substituted indoles. The diagram below illustrates a modified Bartoli synthesis for a related methyl-indole.
Caption: Simplified Bartoli indole synthesis pathway.
Reactivity and Applications
7-Bromo-4-methyl-1H-indole serves as a versatile building block in organic synthesis. The bromine atom can be readily displaced or involved in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further functional groups. For instance, it can undergo dehalogenation to yield 4-methylindole.[7] The indole nucleus itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8] The specific substitution pattern of 7-bromo-4-methyl-1H-indole makes it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.
Safety and Handling
Appropriate safety precautions should be taken when handling 7-Bromo-4-methyl-1H-indole. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] All experimental work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. 165669-07-8|7-Bromo-4-methyl-1H-indole|7-Bromo-4-methyl-1H-indole|-范德生物科技公司 [bio-fount.com]
- 4. rsc.org [rsc.org]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
